molecular formula C13H20N2O3S B6033038 N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B6033038
M. Wt: 284.38 g/mol
InChI Key: QXYBQXKSXPIWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic organic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. MS-275 has shown promising results in treating various types of cancers and other diseases, making it an important area of scientific research.

Mechanism of Action

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide exerts its effects by inhibiting HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which are proteins that package DNA in the nucleus. This results in a more compact and less accessible chromatin structure, leading to decreased gene expression. By inhibiting HDACs, N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide increases histone acetylation, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the sensitivity of cancer cells to chemotherapy. N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors, making it a valuable tool for studying the role of HDACs in gene regulation. However, one limitation of using N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is its potential toxicity. It can cause cell death in non-cancerous cells at high concentrations, making it important to use appropriate dosages in lab experiments.

Future Directions

There are several future directions for research on N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is its potential use in treating other diseases, such as neurodegenerative diseases and inflammatory conditions. Further research is needed to fully understand the mechanisms of action of N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and its potential clinical applications.

Synthesis Methods

The synthesis of N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-aminobenzoic acid and 1-methylbutylamine. This is followed by the introduction of a methylsulfonyl group using sulfonyl chloride. The final step involves the cyclization of the intermediate product to form N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. In addition to cancer, N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

properties

IUPAC Name

3-(methanesulfonamido)-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-6-10(2)14-13(16)11-7-5-8-12(9-11)15-19(3,17)18/h5,7-10,15H,4,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYBQXKSXPIWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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